molecular formula C10H9BrN2O2 B11851267 8-Bromo-2,4-dimethoxyquinazoline

8-Bromo-2,4-dimethoxyquinazoline

Cat. No.: B11851267
M. Wt: 269.09 g/mol
InChI Key: HEICNCDEBRDHJX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8-Bromo-2,4-dimethoxyquinazoline is a heterocyclic compound that belongs to the quinazoline family. Quinazolines are known for their diverse biological activities and are widely used in medicinal chemistry. The compound has the molecular formula C10H9BrN2O2 and a molecular weight of 269.09 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Bromo-2,4-dimethoxyquinazoline typically involves the bromination of 2,4-dimethoxyquinazoline. One common method is the Suzuki-Miyaura coupling reaction, which involves the use of boronic acids and palladium catalysts . The reaction conditions often include the use of solvents like 1,4-dioxane and water, with potassium carbonate as a base, and the reaction is carried out under an inert atmosphere at reflux temperature for several hours .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger scales. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The use of high-purity reagents and stringent quality control measures are essential to meet industrial standards .

Chemical Reactions Analysis

Types of Reactions

8-Bromo-2,4-dimethoxyquinazoline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution: Products include various substituted quinazolines depending on the nucleophile used.

    Oxidation: Quinazoline N-oxides.

    Reduction: Dihydroquinazolines.

Mechanism of Action

The mechanism of action of 8-Bromo-2,4-dimethoxyquinazoline involves its interaction with specific molecular targets. Quinazoline derivatives are known to inhibit enzymes like tyrosine kinases, which play a crucial role in cell signaling pathways. This inhibition can lead to the suppression of cell proliferation and induction of apoptosis in cancer cells . The compound may also interact with other molecular targets, including receptors and ion channels, depending on its specific structure and functional groups .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

8-Bromo-2,4-dimethoxyquinazoline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the bromine atom at the 8-position and methoxy groups at the 2 and 4 positions enhances its reactivity and potential for forming various derivatives. This makes it a valuable compound in the synthesis of novel quinazoline-based drugs and other bioactive molecules .

Properties

Molecular Formula

C10H9BrN2O2

Molecular Weight

269.09 g/mol

IUPAC Name

8-bromo-2,4-dimethoxyquinazoline

InChI

InChI=1S/C10H9BrN2O2/c1-14-9-6-4-3-5-7(11)8(6)12-10(13-9)15-2/h3-5H,1-2H3

InChI Key

HEICNCDEBRDHJX-UHFFFAOYSA-N

Canonical SMILES

COC1=NC(=NC2=C1C=CC=C2Br)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.